molecular formula C15H23NO3 B14504106 Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate CAS No. 63927-43-5

Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate

Cat. No.: B14504106
CAS No.: 63927-43-5
M. Wt: 265.35 g/mol
InChI Key: PFNVKGQJRRJPNQ-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate is an organic compound that features a phenoxy group, an aminoethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate typically involves a multi-step process. One common method includes the reaction of 4-(2-aminoethyl)phenol with ethyl 3-methylbutanoate under specific conditions to form the desired product. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxides or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, leading to a cascade of biochemical reactions. The phenoxy group may enhance the compound’s binding affinity to its targets, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate can be compared with similar compounds such as:

    4-(2-aminoethyl)phenol: Lacks the ester group, making it less versatile in certain reactions.

    Ethyl 3-methylbutanoate: Lacks the phenoxy and aminoethyl groups, limiting its biological activity.

    Phenoxyacetic acid derivatives: Share the phenoxy group but differ in their functional groups, leading to different chemical and biological properties.

Properties

CAS No.

63927-43-5

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

ethyl 2-[4-(2-aminoethyl)phenoxy]-3-methylbutanoate

InChI

InChI=1S/C15H23NO3/c1-4-18-15(17)14(11(2)3)19-13-7-5-12(6-8-13)9-10-16/h5-8,11,14H,4,9-10,16H2,1-3H3

InChI Key

PFNVKGQJRRJPNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)OC1=CC=C(C=C1)CCN

Origin of Product

United States

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